molecular formula C11H24N2O B2582850 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine CAS No. 416870-21-8

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine

Cat. No.: B2582850
CAS No.: 416870-21-8
M. Wt: 200.326
InChI Key: LPGHQOZIFNSTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine is an organic compound with the molecular formula C11H24N2O and a molecular weight of 200.32 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl group, a methoxypropyl group, and an amine group attached to the piperidine ring. This compound is primarily used for research purposes and is not intended for human use .

Chemical Reactions Analysis

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Although not intended for human use, it is studied for its potential pharmacological properties and as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-13-8-5-11(6-9-13)12-7-4-10-14-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGHQOZIFNSTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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